4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound “4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound, like other triazole-pyrimidine-based compounds, has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact molecular structure details for this specific compound are not available in the resources.Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research involving derivatives of the compound has shown promising results in the development of novel anti-inflammatory and analgesic agents. A study by Abu‐Hashem et al. (2020) synthesized various heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties.
Herbicidal Activity
A study on dimethoxypyrimidines and their analogs, including those similar to the target compound, found these chemicals to exhibit high herbicidal activity. The research by Nezu et al. (1996) highlighted the importance of specific substituents in enhancing herbicidal effectiveness while maintaining selectivity between weeds and crops.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed to understand their conformation and intermolecular interactions. Studies like those by Anthal et al. (2018) provide detailed insights into the structural characteristics, including the conformation of the piperazine ring and the dihedral angles between different rings in the molecule.
Anticonvulsant Activity
Compounds with structural similarities have been evaluated for their potential as anticonvulsant agents. For instance, the development and validation of HPLC determination for a novel anticonvulsant agent, as reported by Severina et al. (2021), highlight the ongoing efforts to identify and quantify effective anticonvulsant pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts favorably with the active residues of the ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 . This leads to downstream effects such as neuroprotection and anti-inflammatory responses .
Pharmacokinetics
The compound’sneuroprotective and anti-inflammatory properties suggest that it may have good bioavailability .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-14-4-2-3-13(9-14)10-17(26)25-7-5-24(6-8-25)16-11-15(18(19,20)21)22-12-23-16/h2-4,9,11-12H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWSQVTUIUFPIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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